

Introduction:

Compound of Interest

Compound Name: Methyl 2-fluoro-5-iodobenzoate

Cat. No.: B1593011

The molecular formula C₈H₆FO₂ corresponds to methyl 5-fluoro-2-iodobenzoate, an ester derivative of 5-fluoro-2-iodobenzoic acid.^[1] While this ester isomers.^{[2][3][4][5]} These isomers are highly valuable, multi-functional building blocks in organic synthesis, medicinal chemistry, and materials science.

This guide provides an in-depth exploration of the fluoro-iodobenzoic acid isomers, focusing on their precise IUPAC nomenclature, comparative physicochemical reactivity to construct complex molecular architectures.

Part 1: IUPAC Nomenclature and Isomerism of Fluoro-Iodobenzoic Acids

The systematic naming of these compounds follows the IUPAC rules for substituted benzoic acids. The carbon atom of the carboxylic acid group is designated as C1.

The molecular formula C₇H₄FO₂ can correspond to several structural isomers, each with distinct chemical properties and reactivity profiles. The most common isomers are:

Table 1: Key Isomers of Fluoro-Iodobenzoic Acid

IUPAC Name	CAS Number
2-Fluoro-4-iodobenzoic acid	124700-40-9
2-Fluoro-5-iodobenzoic acid	124700-41-0
3-Fluoro-4-iodobenzoic acid	825-98-9
4-Fluoro-2-iodobenzoic acid	56096-89-0
4-Fluoro-3-iodobenzoic acid	403-18-9
5-Fluoro-2-iodobenzoic acid	52548-63-7

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Caption: Common structural isomers of fluoro-iodobenzoic acid.

Part 2: Comparative Physicochemical Properties

The substitution pattern on the benzene ring significantly influences the physical and chemical properties of each isomer. These differences are critical for their application in various fields.

Table 2: Physicochemical Data of Fluoro-Iodobenzoic Acid Isomers

Property	2-Fluoro-4-iodobenzoic acid	2-Fluoro-5-iodobenzoic acid
Appearance	White powder	White powder
Melting Point (°C)	-	164-168[8][9]
Boiling Point (°C)	324.7 (Predicted)	324.7 (Predicted)[9]
Solubility	Insoluble in water[9]	-

Expertise & Experience Insights: The position of the electron-withdrawing fluorine and iodine atoms relative to the carboxylic acid group modulates the polarizability, offers a site for halogen bonding interactions, which can be exploited in crystal engineering and supramolecular chemistry.

Part 3: Synthesis and Chemical Reactivity

The synthesis of fluoro-iodobenzoic acids often involves multi-step sequences starting from readily available precursors. The choice of synthetic route

Example Synthetic Protocol: Synthesis of 2-Fluoro-4-iodobenzoic Acid

A common laboratory-scale synthesis involves the oxidation of the corresponding toluene derivative.[11]

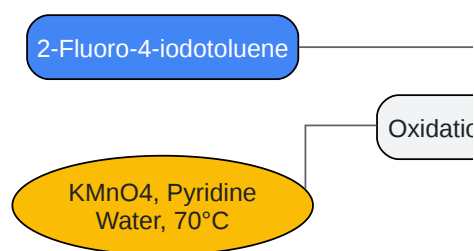
Objective: To synthesize 2-fluoro-4-iodobenzoic acid from 2-fluoro-4-iodotoluene.

Materials:

- 2-fluoro-4-iodotoluene (1 equivalent)
- Potassium permanganate (KMnO₄) (4 equivalents, potentially in portions)
- Pyridine
- Water
- 6N Hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate (MgSO₄)
- Diatomaceous earth

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask, prepare an aqueous suspension of 2-fluoro-4-iodotoluene (e.g., 21.18 mmol) and pyridine (e.g., 317.77 mmol).
- Oxidation: Add potassium permanganate (e.g., 84.74 mmol) to the suspension. Heat the reaction mixture to 70°C with continuous stirring.
- Monitoring: Monitor the reaction progress (e.g., by TLC). If the reaction is incomplete, an additional portion of potassium permanganate (e.g., 21.18 mmol) can be added.
- Workup - Filtration: Upon completion, filter the hot mixture through a pad of diatomaceous earth. Wash the filter cake sequentially with water and ethyl acetate.
- Workup - Extraction: Separate the aqueous and organic layers of the filtrate. Acidify the aqueous phase with 6N HCl to a pH of approximately 1. Extract the organic phase with ethyl acetate.
- Isolation: Collect the precipitated solid by filtration. Extract the remaining aqueous phase three times with ethyl acetate.
- Drying and Concentration: Combine the organic extracts and the initially filtered solid. Dry the combined organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification & Characterization: The resulting solid can be further purified if necessary (e.g., by recrystallization). The product identity and purity should be confirmed by NMR and mass spectrometry.



Caption: General workflow for the synthesis of 2-fluoro-4-iodobenzoic acid.

Reactivity and Strategic Use

The true power of these molecules lies in the differential reactivity of their functional groups:

- **Carboxylic Acid:** Undergoes standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
- **Carbon-Iodine Bond:** This is the most versatile site for synthetic elaboration. The C-I bond is highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions.
- **Carbon-Fluorine Bond:** The C-F bond is generally robust and unreactive under typical cross-coupling conditions, making it a stable substituent that can be used in a variety of applications.^[12]

Part 4: Applications in Drug Discovery and Advanced Synthesis

Fluoro-iodobenzoic acids are not end-products but crucial intermediates for building complex, high-value molecules.

Scaffolds for Bioactive Heterocycles

These compounds serve as ideal starting points for constructing bicyclic heterocyclic systems. For example, 4-fluoro-2-iodobenzoic acid can be used in the synthesis of various heterocycles. The reaction temperature can be controlled to favor one cyclization pathway over another (5-exo-dig vs. 6-endo-dig), demonstrating the fine-tuned control available in this chemistry.

Precursors to Hypervalent Iodine Reagents

Certain isomers, like 4-fluoro-2-iodobenzoic acid, are employed in the synthesis of pseudocyclic benziodoxole tosylates. These are hypervalent iodine compounds used in various organic transformations.

Role in Pharmaceutical Development

The introduction of fluorine is a well-established strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties.^[12] The development of certain anti-diabetic drugs.^{[13][14]} By analogy, the fluoro-iodobenzoic acids represent a valuable toolbox for medicinal chemists to create novel pharmaceuticals.

Caption: Conceptual flow from a fluoro-iodobenzoic acid building block to a drug candidate.

Conclusion

The molecular formula $C_8H_6FIO_2$ directs us to the important class of fluoro-iodobenzoic acids and their derivatives. These compounds are far more than orthogonal chemical transformations, allowing for the controlled and efficient synthesis of complex molecular targets. A thorough understanding of the

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